2-Methylthiolane-2-carbaldehyde
Description
Contextualization within Organosulfur Heterocyclic Chemistry
Organosulfur compounds, organic molecules containing sulfur, are integral to numerous areas of chemistry and biology. openmedicinalchemistryjournal.com A significant subset of these are organosulfur heterocycles, which are cyclic compounds where one or more carbon atoms in the ring are replaced by a sulfur atom. openmedicinalchemistryjournal.com These compounds are not merely chemical curiosities; they are found in essential natural molecules like the amino acids methionine and cysteine, the vitamins biotin (B1667282) and thiamine (B1217682), and life-saving antibiotics such as penicillin. openmedicinalchemistryjournal.com
The thiolane family, to which 2-Methylthiolane-2-carbaldehyde belongs, consists of a saturated five-membered ring containing one sulfur atom. While the parent compound, thiolane (also known as tetrahydrothiophene), has been studied for over a century, the introduction of functional groups like methyl and aldehyde substituents is a more modern development in this area of heterocyclic chemistry. Sulfur-containing heterocycles are pivotal in organic synthesis due to their distinct electronic and steric properties. The presence of sulfur can influence a molecule's reactivity, conformation, and biological activity. In recent years, there has been a growing interest in developing greener synthetic methods for producing such organosulfur compounds. openmedicinalchemistryjournal.com
Structural Features and Chemical Significance of this compound
The chemical structure of this compound is defined by a central thiolane ring. At the second position of this ring, both a methyl group (-CH₃) and a carbaldehyde group (-CHO) are attached. This dual functionality is a key aspect of its chemical significance.
The aldehyde group is a highly reactive functional group that can participate in a wide array of chemical transformations. It is readily susceptible to nucleophilic addition and can be oxidized to a carboxylic acid or reduced to an alcohol. thieme-connect.de This reactivity makes it a valuable handle for synthetic chemists looking to build more complex molecular architectures. For instance, aldehydes on heterocyclic rings are frequently used in condensation reactions and as precursors for pharmaceutical and agrochemical compounds.
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₆H₁₀OS | navimro.com |
| Molecular Weight | 130.21 g/mol | navimro.com |
| CAS Number | 1506905-49-2 | |
| IUPAC Name | This compound | sigmaaldrich.com |
Overview of Current and Prospective Research Domains for Thiolane-2-carbaldehydes
While specific research on this compound is still emerging, the broader class of thiolane-2-carbaldehydes and related sulfur heterocycles are being investigated across several scientific domains. The inherent reactivity of the aldehyde group, coupled with the properties of the thiolane ring, makes these compounds attractive as building blocks in various applications.
Pharmaceutical and Medicinal Chemistry : Sulfur-containing heterocycles are a cornerstone of many approved drugs and medicinally active compounds. nih.gov Research has shown that derivatives of similar compounds, such as thiophene-2-carbaldehydes, exhibit a range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. nih.govnih.gov The thiolane scaffold is being explored for its potential in developing new therapeutic agents, particularly in the areas of anticancer and neuroprotective drugs. The ability of the aldehyde group to form covalent bonds with biological targets like proteins and enzymes is a key area of investigation.
Agrochemical Chemistry : The development of novel pesticides and herbicides is another promising area for thiolane derivatives. The structural features of these compounds can be tailored to enhance their efficacy against specific agricultural pests.
Materials Science : The reactivity of the aldehyde and the presence of the sulfur-containing ring make thiolane-2-carbaldehydes potential candidates for the synthesis of new functional materials. thieme-connect.de They could serve as monomers or cross-linking agents in the development of polymers with tailored thermal or optical properties. thieme-connect.dejournalskuwait.org Research into related thiophene-based polymers has highlighted their potential in applications such as solar cells and light-emitting diodes due to their electronic and optical properties. journalskuwait.org
Flavor and Fragrance Chemistry : Although not a primary focus of the available research for this specific molecule, related sulfur-containing compounds are known to contribute to the flavor and aroma profiles of various foods. ymdb.ca For instance, 5-methyl-2-thiophenecarboxaldehyde (B81332) is recognized as a flavoring agent. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
2-methylthiolane-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-6(5-7)3-2-4-8-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZPPWDYVMPKOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1506905-49-2 | |
| Record name | 2-methylthiolane-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 2 Methylthiolane 2 Carbaldehyde
Transformations Involving the Aldehyde Moiety
The aldehyde functional group in 2-Methylthiolane-2-carbaldehyde is the primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions. The steric hindrance imposed by the adjacent methyl group and the thiolane ring can influence the rates of these reactions.
Nucleophilic Addition Reactions (e.g., Formation of Alcohols, Amines)
The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the final product. msu.edunih.gov
The addition of primary amines to the aldehyde group results in the formation of an unstable carbinolamine or amino alcohol intermediate. pressbooks.pub Similarly, the reaction with alcohols, typically under acid catalysis, would yield a hemiacetal. These reactions are generally reversible.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Intermediate Product | Final Product Class |
|---|---|---|
| Primary Amine (R-NH₂) | Carbinolamine | Imine (see 3.1.2) |
| Alcohol (R-OH) | Hemiacetal | Acetal |
| Grignard Reagent (R-MgX) | Magnesium Alkoxide | Secondary Alcohol |
| Hydride (from NaBH₄) | Alkoxide | Primary Alcohol |
Condensation Reactions (e.g., Schiff Base Formation)
Condensation reactions of this compound with primary amines lead to the formation of imines, also known as Schiff bases. researchgate.netresearchgate.net This reaction is typically acid-catalyzed and proceeds via the nucleophilic addition of the amine to the carbonyl group to form a carbinolamine intermediate. nih.gov This intermediate is then protonated, and a molecule of water is eliminated to form a stable C=N double bond. pressbooks.publibretexts.org The optimal pH for this reaction is typically mildly acidic (pH 4-5) to ensure the amine remains nucleophilic while allowing for protonation of the hydroxyl group in the intermediate. pressbooks.pub
Analogous reactions, such as the condensation of thiophene-2-carboxaldehyde with substituted anilines in ethanol (B145695) with a catalytic amount of sulfuric acid, serve as a model for the formation of Schiff bases from this type of heterocyclic aldehyde. orientjchem.org
Table 2: Schiff Base Formation
| Reactant 1 | Reactant 2 | Catalyst (Example) | Product |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Acid (e.g., H₂SO₄) | N-substituted imine |
Oxidation and Reduction Pathways of the Carbaldehyde Group
The aldehyde group is readily susceptible to both oxidation and reduction.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-methylthiolane-2-carboxylic acid. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can achieve this transformation. libretexts.org Under acidic conditions, the carboxylic acid is the direct product, while under alkaline conditions, the carboxylate salt would be formed. libretexts.org Additionally, the sulfur atom in the thiolane ring can be oxidized to a sulfoxide (B87167) or a sulfone, often requiring reagents like hydrogen peroxide (H₂O₂).
Reduction: The reduction of the carbaldehyde group yields the primary alcohol, (2-methylthiolan-2-yl)methanol. Mild and selective reducing agents such as sodium borohydride (B1222165) (NaBH₄) are commonly used for this purpose. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol. commonorganicchemistry.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also effect this transformation.
Table 3: Oxidation and Reduction of this compound
| Reaction Type | Reagent Example | Product(s) |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | 2-Methylthiolane-2-carboxylic acid |
| Oxidation | Hydrogen Peroxide (H₂O₂) | This compound-S-oxide (Sulfoxide) |
| Reduction | Sodium Borohydride (NaBH₄) | (2-Methylthiolan-2-yl)methanol |
Reactivity of the Thiolane Ring System
Beyond the reactivity of the aldehyde, the thiolane ring itself can participate in specific transformations, most notably ring contraction reactions.
Ring Contraction Reactions: Formation of Thietane (B1214591) Derivatives from Methylthiolanes
While the ring contraction of five-membered sulfur heterocycles is not a common reaction, it has been observed in specific cases for the formation of four-membered thietane rings. nih.govbeilstein-journals.org Research has shown that a substituted 2-methylthiolane can undergo ring contraction to give a thietane derivative. For example, when 3-chloro-2-methylthiolane was treated with water in ethanol or sodium acetate (B1210297) in acetic acid, it underwent a ring contraction to yield 2-(1-hydroxyethyl)thietane and 2-(1-acetoxyethyl)thietane, respectively.
Elucidation of Thiiranium Intermediates in Ring Contractions
The mechanism for the ring contraction of substituted methylthiolanes proceeds through a key three-membered cyclic sulfonium (B1226848) ion, known as a thiiranium intermediate. In the case of the ring contraction of 3-chloro-2-methylthiolane, the reaction is initiated by an intramolecular nucleophilic substitution where the sulfur atom displaces the chloride. This step forms a bicyclic thiiranium chloride intermediate. This strained intermediate is then susceptible to nucleophilic attack. A subsequent nucleophilic ring-opening of the thiiranium ion by a solvent molecule (like water) or another nucleophile (like acetate) at one of the ring carbons leads to the formation of the final, more stable four-membered thietane ring product. The isolation of the thiiranium intermediate as a chloride salt from the reaction system provides strong evidence for this mechanistic pathway.
Oxidation Chemistry of the Sulfur Atom: Synthesis of Sulfoxides and Sulfones
The sulfur atom in the thiolane ring of this compound is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. This reactivity is a characteristic feature of thioethers. The oxidation process can be controlled to selectively yield either the sulfoxide or the sulfone by careful selection of the oxidizing agent and reaction conditions.
Common oxidizing agents employed for the oxidation of sulfides to sulfoxides and sulfones include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and Oxone (2KHSO₅·KHSO₄·K₂SO₄). rsc.org The selectivity of the oxidation is often dependent on the solvent and the stoichiometry of the oxidant. For instance, using Oxone as the oxidant, the reaction can be directed towards the formation of sulfoxides in ethanol, while the use of water as a solvent favors the formation of sulfones. rsc.org
The general mechanism for the oxidation of a sulfide (B99878) to a sulfoxide involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. A second oxidation step, often requiring harsher conditions or a stronger oxidizing agent, converts the sulfoxide to a sulfone.
Table 1: Common Oxidizing Agents for Sulfide Oxidation
| Oxidizing Agent | Typical Product(s) | Notes |
| Hydrogen Peroxide (H₂O₂) | Sulfoxides, Sulfones | Can be selective for sulfoxides with appropriate catalysts. organic-chemistry.orgorganic-chemistry.org |
| Potassium Permanganate (KMnO₄) | Sulfones | A strong oxidizing agent, often leading to the fully oxidized product. organic-chemistry.org |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Sulfoxides or Sulfones | Solvent-dependent selectivity; ethanol favors sulfoxides, water favors sulfones. rsc.org |
| m-Chloroperbenzoic acid (m-CPBA) | Sulfoxides, Sulfones | A versatile and selective oxidizing agent. |
This table provides a summary of common reagents and is not an exhaustive list.
Electrophilic and Nucleophilic Substitution Reactions on the Thiolane Ring
The thiolane ring, being a saturated heterocycle, is generally less reactive towards electrophilic substitution than aromatic rings like thiophene (B33073). However, the presence of the sulfur atom can influence the reactivity of the adjacent carbon atoms. Electrophilic attack, if it occurs, would likely be directed by the electron-donating nature of the sulfur atom, although the ring is not aromatic.
It is important to distinguish the reactivity of the saturated thiolane ring from that of its aromatic counterpart, thiophene. Thiophene readily undergoes electrophilic aromatic substitution, with a preference for the 2-position. pearson.comresearchgate.net In the case of this compound, the lack of an aromatic system means that analogous electrophilic substitution reactions on the ring are not a primary reaction pathway.
Detailed Mechanistic Elucidation of Transformation Pathways
Investigation of Reaction Intermediates and Transition States
The study of reaction mechanisms involves the identification and characterization of transient species such as reaction intermediates and transition states. libretexts.org For reactions involving this compound, understanding these transient structures is key to elucidating the transformation pathways.
A reaction intermediate is a species that is formed in one step of a multi-step reaction and consumed in a subsequent step. libretexts.orgyoutube.com It corresponds to a local energy minimum on the reaction energy profile. libretexts.org For instance, in the oxidation of the sulfur atom, a sulfur-oxygenated intermediate is formed. In nucleophilic addition to the aldehyde, a tetrahedral intermediate is generated.
A transition state represents the highest energy point along the reaction coordinate between reactants and products or between an intermediate and a product. researchgate.net It is a fleeting arrangement of atoms that cannot be isolated. libretexts.org Computational chemistry methods are often employed to model the structures and energies of transition states. These calculations, combined with experimental data, provide a detailed picture of the reaction pathway. For example, in a two-step reaction, there will be two distinct transition states, each corresponding to the energy barrier for that particular step. researchgate.net
Kinetic and Thermodynamic Studies of Chemical Processes
Kinetic and thermodynamic studies provide quantitative data on the rates and energy changes of chemical reactions involving this compound.
Derivatization and Molecular Scaffold Construction
Design and Synthesis of Functionalized 2-Methylthiolane-2-carbaldehyde Derivatives
The design and synthesis of functionalized this compound derivatives are driven by the need for novel molecular scaffolds in drug discovery and organic synthesis. The inherent chirality at the C2 position, along with the reactivity of the aldehyde, provides a platform for creating diverse and structurally complex molecules.
The synthesis of these derivatives often begins with the strategic preparation of this compound itself. One adaptable method involves the Vilsmeier-Haack reaction, a well-established process for formylating electron-rich aromatic and heterocyclic compounds. wikipedia.org This reaction typically uses a phosphorus oxychloride and a substituted formamide (B127407), such as N-methylformanilide, to introduce the aldehyde group onto the thiophene (B33073) ring, which is a precursor to the thiolane ring. google.com Another approach involves the lithiation of a suitable thiophene derivative followed by quenching with N,N-dimethylformamide (DMF). mdpi.com For instance, the synthesis of benzo[b]thiophene-2-carbaldehyde, a related compound, has been achieved in high yield through a one-pot reaction of methylthiobenzene with butyllithium (B86547) (BuLi) and DMF. mdpi.comresearchgate.net
Once this compound is obtained, further functionalization can be achieved through various organic reactions. For example, Suzuki-Miyaura cross-coupling reactions can be employed to introduce aryl groups at specific positions on the thiolane ring, leading to a class of derivatives with potential biological activities. nih.govresearchgate.net These reactions typically utilize a palladium catalyst and a base to couple the heterocyclic compound with an arylboronic acid or ester. nih.gov The reaction conditions, including the choice of solvent, base, and catalyst, are critical for achieving high yields and selectivity. nih.gov
The aldehyde group itself is a gateway to a multitude of functional group transformations. These include oxidation to a carboxylic acid, reduction to an alcohol, and conversion to various C-N and C-O bonded functionalities, as detailed in the subsequent sections. The strategic combination of ring functionalization and aldehyde derivatization allows for the generation of a vast library of compounds with tailored electronic and steric properties.
Preparation of Imines, Oximes, Hydrazones, and Acetals
The aldehyde functional group of this compound is highly reactive towards nucleophiles, enabling the straightforward synthesis of a variety of important derivatives, including imines, oximes, hydrazones, and acetals. These derivatives are not only stable compounds in their own right but also serve as key intermediates in more complex synthetic sequences.
Imines (Schiff Bases): Imines are compounds containing a carbon-nitrogen double bond and are typically formed by the condensation reaction between a primary amine and an aldehyde or ketone. masterorganicchemistry.comyoutube.com This reaction is generally reversible and often catalyzed by acid. libretexts.org The pH of the reaction medium is a critical parameter; a pH around 5 is often optimal to facilitate the reaction without deactivating the amine nucleophile. libretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfer steps and the elimination of a water molecule to form the imine. youtube.comyoutube.com Imines derived from this compound can be readily prepared by reacting it with a primary amine in a suitable solvent, often with the removal of water to drive the equilibrium towards the product. masterorganicchemistry.comyoutube.com
Oximes: Oximes are formed through the reaction of an aldehyde or ketone with hydroxylamine (B1172632) (NH₂OH). lscollege.ac.in This condensation reaction is analogous to imine formation and can be catalyzed by either acid or base. xisdxjxsu.asia A common method involves reacting the carbonyl compound with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine. xisdxjxsu.asia Solvent-free methods using grinding techniques with catalysts like Bi₂O₃ have also been developed as environmentally friendly alternatives. nih.gov The resulting oximes are often crystalline solids, which makes them useful for the characterization and purification of the parent aldehyde. xisdxjxsu.asia The oxime of this compound can be synthesized by treating the aldehyde with hydroxylamine, providing a stable derivative with potential applications as a ligand or a precursor for further transformations. lscollege.ac.in
Hydrazones: Hydrazones are characterized by the R₁R₂C=NNH₂ functional group and are formed from the reaction of an aldehyde or ketone with hydrazine (B178648) (H₂NNH₂). masterorganicchemistry.com The reaction is a condensation that eliminates a molecule of water. researchgate.net The reaction is typically carried out in an alcoholic solvent, and a catalytic amount of acid, such as sulfuric acid or glacial acetic acid, is often used to accelerate the reaction and improve the yield. researchgate.net The stability of the resulting hydrazone can be influenced by the substituents on both the carbonyl compound and the hydrazine. nih.gov The synthesis of hydrazones from this compound would involve its reaction with hydrazine or a substituted hydrazine, leading to compounds that are valuable intermediates in organic synthesis, for instance, in the Wolff-Kishner reduction. masterorganicchemistry.com
Acetals: Acetal formation involves the reaction of an aldehyde with two equivalents of an alcohol in the presence of an acid catalyst. The reaction proceeds through a hemiacetal intermediate. To drive the reaction to completion, water is typically removed from the reaction mixture. The formation of acetals from this compound would serve as a method for protecting the aldehyde group during other synthetic transformations. This protective group can be later removed by acid-catalyzed hydrolysis.
The following table summarizes the general reaction schemes for the formation of these derivatives from this compound.
| Derivative | Reactant | General Reaction Scheme |
| Imine | Primary Amine (R'-NH₂) | This compound + R'-NH₂ ⇌ Imine + H₂O |
| Oxime | Hydroxylamine (NH₂OH) | This compound + NH₂OH ⇌ Oxime + H₂O |
| Hydrazone | Hydrazine (H₂NNH₂) | This compound + H₂NNH₂ ⇌ Hydrazone + H₂O |
| Acetal | Alcohol (R'-OH) | This compound + 2 R'-OH ⇌ Acetal + H₂O |
Utilization in Multi-Component Reactions for Enhanced Molecular Complexity
Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. tcichemicals.com These reactions are highly atom-economical and offer a rapid and efficient route to complex molecules from simple starting materials. tcichemicals.com The aldehyde functionality of this compound makes it an excellent substrate for various MCRs, allowing for the construction of highly diverse and complex molecular scaffolds.
One of the most prominent isonitrile-based MCRs is the Ugi reaction . organic-chemistry.orgnih.gov In a typical Ugi four-component reaction, an aldehyde (like this compound), an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like product. The use of this compound in an Ugi reaction would introduce the unique sulfur-containing heterocyclic moiety into the final product, leading to novel structures with potential applications in medicinal chemistry.
Another important MCR is the Passerini reaction , a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. tcichemicals.com By employing this compound in a Passerini reaction, the thiolane ring system can be incorporated into these functionalized structures.
The Doebner reaction is a three-component reaction that synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov While typically used with aromatic aldehydes, the reactivity of this compound could potentially be harnessed in similar transformations to create novel heterocyclic systems.
The utilization of this compound in MCRs provides a significant advantage in drug discovery and combinatorial chemistry by enabling the rapid generation of large libraries of structurally diverse compounds. The incorporation of the sulfur-containing thiolane ring can impart unique physicochemical properties to the resulting molecules, potentially influencing their biological activity and pharmacokinetic profiles.
Role as a Versatile Building Block in Organic Synthesis
This compound is a valuable and versatile building block in organic synthesis, providing access to a wide range of more complex molecules. Its bifunctional nature, possessing both a reactive aldehyde group and a sulfur-containing heterocyclic core, allows for a multitude of synthetic transformations.
The presence of the sulfur atom in the thiolane ring of this compound is a key feature that allows for its use in the synthesis of novel organosulfur compounds. Thiophene and its saturated derivatives, like thiolane, are important structural motifs in many biologically active molecules and functional materials. nih.govresearchgate.net
The aldehyde group can be transformed into a variety of other functional groups, which can then participate in further reactions to build more complex sulfur-containing structures. For example, the aldehyde can be a starting point for the synthesis of various sulfur-containing polymers. journalskuwait.org The thiolane ring itself can undergo reactions such as oxidation to form sulfoxides or sulfones, which can alter the electronic properties and reactivity of the molecule.
Furthermore, the thiolane ring can be a precursor to other sulfur heterocycles. Ring-opening reactions of the thiolane moiety, followed by subsequent cyclization reactions, can lead to the formation of different-sized sulfur-containing rings or acyclic organosulfur compounds. The versatility of this compound makes it a valuable tool for synthetic chemists exploring the vast chemical space of organosulfur compounds.
The reactivity of this compound can be harnessed to construct more complex heterocyclic systems, including strained ring systems like thietanes. researchgate.netwikipedia.org Thietanes are four-membered sulfur-containing heterocycles that are found in some natural products and have applications in medicinal chemistry. wikipedia.orgnih.gov
The synthesis of thietanes can be achieved through various methods, including intramolecular cyclization reactions. nih.gov While the direct conversion of a thiolane to a thietane (B1214591) is not a common transformation, derivatives of this compound could be designed to undergo ring-contraction reactions. For instance, specific functionalization of the thiolane ring could create a suitable leaving group, enabling a subsequent intramolecular nucleophilic substitution to form the smaller thietane ring. nih.gov
Spectroscopic and Analytical Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of the three-dimensional structure and stereochemistry of 2-methylthiolane-2-carbaldehyde. Techniques such as ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom. For instance, in a related compound, (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide, the thiophene (B33073) moiety's protons were observed at specific chemical shifts, which is a principle applicable to the analysis of this compound. researchgate.net
Advanced two-dimensional NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for unambiguously assigning proton and carbon signals and establishing through-bond connectivities. These methods are critical for confirming the relative positions of the methyl and aldehyde groups on the thiolane ring. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the spatial proximity of protons, which is vital for assigning the relative stereochemistry (cis/trans) of the substituents. In cases of enantiomeric mixtures, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR to distinguish between the (R) and (S) enantiomers.
Contradictory NMR data may sometimes arise due to factors such as tautomerism, where the aldehyde group might exhibit keto-enol tautomerism. Careful analysis of the experimental conditions and comparison with computational models can help resolve such ambiguities.
Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (e.g., GC-MS, LC-MS, DART-MS)
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. When coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it also provides a robust method for separation and identification from complex mixtures.
In GC-MS , the compound is typically ionized using electron impact (EI), which leads to predictable fragmentation patterns. For aldehydes, common fragmentation includes the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.org Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a predominant fragmentation mode for aldehydes and can provide structural information. libretexts.orgmiamioh.edu The fragmentation pattern will also be influenced by the thiolane ring and the methyl group. The molecular ion peak (M+) for aliphatic aldehydes can sometimes be weak or absent. miamioh.edu For analysis, derivatization with reagents like O-2,3,4,5,6-pentafluorobenzyl hydroxylamine (B1172632) hydrochloride (PFBHA) can increase volatility and sensitivity. mdpi.com
LC-MS is particularly useful for analyzing less volatile or thermally labile compounds. Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used. mdpi.com Derivatization can also be employed in LC-MS to enhance ionization efficiency and chromatographic retention. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of the elemental formula. Data-dependent acquisition (DDA) in LC-MS/MS allows for untargeted profiling and structural elucidation based on fragmentation spectra. mdpi.com
Direct Analysis in Real Time (DART-MS) is a rapid, direct analysis technique that requires minimal sample preparation. It can be used for the high-throughput screening of this compound, providing quick confirmation of its molecular weight.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Structure/Loss | Significance |
| 130 | [C₆H₁₀OS]⁺ | Molecular Ion (M⁺) |
| 129 | [C₆H₉OS]⁺ | Loss of H radical (M-1) |
| 101 | [C₅H₉S]⁺ | Loss of formyl group (CHO) |
| 87 | [C₄H₇S]⁺ | Cleavage of the thiolane ring |
| 59 | [C₂H₃S]⁺ | Fragment containing the sulfur atom |
| 45 | [C₂H₅O]⁺ | Fragment containing the aldehyde group |
| 29 | [CHO]⁺ | Formyl cation |
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound.
FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The aldehyde group exhibits a strong, characteristic C=O stretching vibration, typically in the range of 1720-1740 cm⁻¹ for saturated aliphatic aldehydes. libretexts.org The C-H bond of the aldehyde group shows characteristic stretching absorptions around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org The thiolane ring will exhibit C-H stretching vibrations from the methylene (B1212753) groups around 2850-2960 cm⁻¹ and C-S stretching vibrations, which are typically weaker and appear in the fingerprint region (below 1500 cm⁻¹). For a related compound, thiophene-2-carbaldehyde (B41791), the C=O stretching frequency has been reported at 1665 cm⁻¹. researchgate.net
Raman spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. The C=O stretch is also observable in Raman spectra. The C-S bond, often a weak absorber in IR, can sometimes give a more prominent signal in Raman spectra. Analysis of the vibrational spectra can be enhanced by computational methods, such as Density Functional Theory (DFT), to predict and assign vibrational frequencies. iosrjournals.org
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) |
| Aldehyde (C=O) | Stretch | 1720 - 1740 (Strong) | 1720 - 1740 (Moderate) |
| Aldehyde (C-H) | Stretch | ~2720 and ~2820 (Medium) | ~2720 and ~2820 (Medium) |
| Alkane (C-H) | Stretch | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |
| Thiolane (C-S) | Stretch | 600 - 700 (Weak) | 600 - 700 (Moderate-Strong) |
Electronic Spectroscopy (UV-Vis) for Chromophoric Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize chromophores, which are the parts of a molecule that absorb light. The aldehyde group in this compound contains a C=O double bond, which acts as a chromophore. It undergoes a weak n → π* transition at a longer wavelength (around 270-300 nm) and a strong π → π* transition at a shorter wavelength (around 180-190 nm). The presence of the sulfur atom in the thiolane ring, with its non-bonding electrons, may also influence the electronic spectrum. UV-Vis spectroscopy can be used to determine the concentration of the compound in a solution using the Beer-Lambert law, provided a molar absorptivity value is known. researchgate.net
Chromatographic Methods for Purity Assessment, Separation, and Isolation
Chromatographic techniques are fundamental for assessing the purity of this compound and for its separation and isolation from reaction mixtures or natural sources.
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a primary method for assessing the purity of volatile compounds like this compound. uokerbala.edu.iq The compound's retention time on a specific GC column under defined conditions is a characteristic property. By analyzing the chromatogram, the percentage of the main compound and any impurities can be determined.
High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment and separation. nih.gov Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is commonly employed for the separation of organic molecules. nih.gov A UV detector is typically used to monitor the elution of the compound. mdpi.com The purity is determined by the relative area of the peak corresponding to this compound. For preparative HPLC, the separated compound can be collected for further use.
Two-dimensional liquid chromatography (2D-LC) coupled with mass spectrometry can be a powerful tool for assessing peak purity, especially for resolving isomers that may not be separated by a single chromatographic method. nih.gov
Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. The retention factor (Rf) value is a characteristic of the compound under specific TLC conditions.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation for the molecular system, yielding detailed information about its geometry and electronic landscape. nih.govolemiss.edu For 2-Methylthiolane-2-carbaldehyde, these calculations would provide optimized 3D coordinates of the atoms, defining bond lengths, bond angles, and dihedral angles. ornl.gov
The electronic properties derived from these calculations are crucial for predicting reactivity. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and susceptibility to electronic excitation. researchgate.net Furthermore, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is particularly useful for understanding the reactivity of the aldehyde group and the sulfur heteroatom. rsc.org Natural Bond Orbital (NBO) analysis can further elucidate charge distribution and hyperconjugative interactions within the molecule. eurjchem.com
A typical set of properties that would be determined from quantum chemical calculations for this compound is presented in Table 1.
| Calculated Property | Significance |
| Optimized Molecular Geometry | Provides precise bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transition energy. |
| Molecular Electrostatic Potential | Maps regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack. |
| Mulliken Atomic Charges | Quantifies the partial charge on each atom, offering insights into local reactivity. ornl.gov |
| Dipole Moment | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
In Silico Modeling of Reaction Pathways and Energy Landscapes
In silico modeling is a powerful tool for investigating the mechanisms of chemical reactions. nih.govnih.gov By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the associated activation energies for various reaction pathways. rsc.org For this compound, this approach could be used to explore reactions such as nucleophilic addition to the carbonyl group, oxidation of the sulfur atom, or reactions involving the α-carbon.
These models can elucidate the step-by-step process of a reaction, providing a level of detail that is often difficult to obtain through experimental means alone. For example, the influence of different catalysts or solvent environments on the reaction mechanism and rate can be systematically studied. rsc.org Understanding the energy landscape is crucial for optimizing reaction conditions to favor the formation of a desired product while minimizing side reactions. Such studies are vital in fields like drug discovery for predicting how a molecule might be metabolized by enzymes. nih.gov
Prediction of Spectroscopic Parameters and Conformational Analysis
Theoretical calculations can predict various spectroscopic properties of a molecule with a high degree of accuracy, aiding in the interpretation of experimental spectra. olemiss.edu For this compound, computational methods can calculate:
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical predictions of 1H and 13C NMR chemical shifts are invaluable for structural elucidation. nih.gov These calculations help in assigning the signals in an experimental spectrum to specific atoms in the molecule.
Infrared (IR) Spectra: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. olemiss.edu This allows for the identification of characteristic vibrational modes associated with functional groups, such as the C=O stretch of the aldehyde and vibrations of the thiolane ring.
Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) is a common method used to predict electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. eurjchem.comehu.es
Conformational analysis is another critical aspect of theoretical studies, especially for a flexible molecule like this compound which has a non-planar ring and a rotatable aldehyde group. youtube.com By calculating the relative energies of different conformers (spatial arrangements of atoms), the most stable conformation can be identified. rsc.org The energy barriers for interconversion between different conformers can also be determined. rsc.org This information is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity. For instance, the accessibility of the aldehyde group for a reaction may depend on its orientation relative to the thiolane ring.
Molecular Dynamics Simulations of Compound Behavior and Interactions
Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule and its interactions with its environment. mdpi.com In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. This generates a trajectory that reveals how the molecule moves, vibrates, and interacts with surrounding molecules, such as a solvent or a biological macromolecule.
For this compound, MD simulations could be used to:
Study its solvation in different solvents, providing insights into its solubility and the structure of the solvent shell around it.
Investigate its interaction with a biological target, such as an enzyme active site. This can help in understanding the binding mode and affinity of the compound, which is a key aspect of drug design.
Explore the conformational landscape of the molecule in a dynamic context, revealing the populations of different conformers at a given temperature.
Table 2 provides a summary of the applications of molecular dynamics simulations for this compound.
| Simulation Type | Information Gained |
| Solvation Simulation | Understanding of solubility and intermolecular forces with solvent molecules. |
| Protein-Ligand Docking and MD | Prediction of binding modes, interaction energies, and stability within a biological target. rsc.org |
| Conformational Sampling | Exploration of accessible conformations and their relative populations over time. |
Natural Product Chemistry and Biosynthetic Considerations
Detection and Characterization of Thiolane-Containing Compounds in Natural Sources
Thiolane, a saturated five-membered ring containing a sulfur atom, is the structural backbone of a variety of naturally occurring and synthetic compounds. While the broader family of thiophene (B33073) derivatives is known to be present in certain plant families, the specific detection of 2-Methylthiolane-2-carbaldehyde has been noted in the context of food chemistry, particularly as a volatile flavor component in cooked meat.
A thorough review of scientific literature does not currently indicate the detection of this compound in Allium species, such as garlic and onions, or in the metabolomes of fungi. The characteristic flavor and aroma of Allium species are primarily attributed to a different class of sulfur compounds, namely S-alk(en)yl-L-cysteine sulfoxides and their enzymatic breakdown products, such as allicin (B1665233) and various disulfides. nih.gov Similarly, while fungal metabolomes are a rich source of diverse secondary metabolites, including some sulfur-containing compounds, this compound has not been reported as a constituent. nih.govnih.gov
The primary documented natural source of this compound is as a flavor compound generated during the cooking of meat. nih.govnih.govresearchgate.net It contributes to the complex aroma profile of cooked beef and other meat products. nih.gov
Proposed Biosynthetic Pathways of Thiolane Derivatives
The formation of this compound in cooked meat is not a result of a traditional enzymatic biosynthetic pathway within a living organism. Instead, it is a product of the Maillard reaction, a complex series of non-enzymatic chemical reactions that occur between amino acids and reducing sugars at elevated temperatures. nih.govwikipedia.org
The Maillard reaction is fundamental to the development of color and flavor in a wide variety of cooked foods. The proposed pathway for the formation of many sulfur-containing volatile compounds in meat involves the interaction of sulfur-containing amino acids, such as cysteine and methionine, with other reactive intermediates of the Maillard reaction. nih.govnih.gov The degradation of thiamine (B1217682) (Vitamin B1), which is also present in meat, is another significant source of sulfur-containing flavor compounds. researchgate.netresearchgate.net
While a specific, detailed reaction mechanism for the formation of this compound has not been definitively elucidated, it is hypothesized to arise from the complex cascade of reactions involving the breakdown products of lipids, sugars, and sulfur-containing precursors during the heating process. nih.gov
Analytical Methodologies for Profiling Thiolanes in Complex Biological Matrices
The identification and characterization of volatile and semi-volatile compounds like this compound from complex biological matrices, such as food, require sophisticated analytical techniques. The low concentrations at which these potent aroma compounds are often present necessitate highly sensitive and selective methods.
Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile organic compounds. nih.govnih.govchula.ac.thresearchgate.net For enhanced sensitivity and to deal with the complexity of the food matrix, various sample preparation and extraction techniques are employed. These include:
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method that is widely used for the extraction of volatile and semi-volatile compounds from a sample's headspace. nih.govresearchgate.net
Gas Chromatography-Olfactometry (GC-O): This technique combines the separation power of GC with human sensory perception. As compounds elute from the GC column, they are split between a detector (like MS) and a sniffing port, allowing a trained analyst to identify and describe the odor of individual compounds. nih.govresearchgate.net
The characterization of this compound would typically involve comparing its mass spectrum and retention index from a GC analysis with that of an authentic reference standard. nih.govchula.ac.th
Emerging Research Avenues and Future Perspectives
Development of Novel Catalytic Systems
There is currently no significant published research on the development of novel catalytic systems that either utilize or are influenced by 2-Methylthiolane-2-carbaldehyde. Research in the broader field of aldehyde catalysis is extensive, with studies focusing on processes like hydrogenation using advanced iron or ruthenium complexes. acs.orgmdpi.com For instance, well-defined iron(II) pincer complexes have shown exceptionally high efficiency in the selective hydrogenation of aldehydes, rivaling the activity of noble metals. acs.org Similarly, N-heterocyclic carbenes (NHCs) have been investigated for their ability to catalyze aldehyde transformations. rsc.org
Future research could explore whether the unique steric and electronic properties of this compound—imparted by the sulfur heteroatom and the adjacent quaternary carbon—could be harnessed in catalyst design, potentially as a specialized ligand or a substrate in asymmetric catalysis.
Exploration of Material Science Applications
The potential applications of this compound in material science through polymerization or coordination chemistry are not documented in the current body of scientific literature. In contrast, its aromatic counterparts, thiophene (B33073) and its derivatives, are cornerstones of material science, particularly for creating organic electronics like conductive polymers, field-effect transistors, and solar cells. researchgate.netrsc.org Studies have detailed the polymerization of thiophene-2-carbaldehyde (B41791) using acid catalysis to create polymeric materials with interesting morphological and electronic properties. journalskuwait.orgresearchgate.net
Future investigations could focus on whether this compound can act as a monomer. The polymerization could proceed via its aldehyde group, potentially leading to polyacetals. The saturated thiolane ring, unlike the rigid thiophene ring, would introduce flexibility into a polymer backbone, creating materials with distinct physical properties, such as lower glass transition temperatures and increased solubility, when compared to polythiophenes.
Implementation of Green Chemistry Principles
Specific studies applying green chemistry principles to the synthesis and transformation of this compound are not available. However, the field of green chemistry offers many principles that could be applied. Research on related compounds provides a roadmap for potential green methodologies. For example, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a bio-derived solvent, has been successfully implemented in metal-catalyzed reactions like Suzuki-Miyaura couplings and Buchwald-Hartwig aminations involving heterocyclic compounds. nih.gov Furthermore, catalytic systems that enable reactions in environmentally benign solvents like water are of high interest. bldpharm.com
Future work could aim to develop a synthetic route to this compound that minimizes waste, avoids hazardous reagents, and utilizes renewable resources or greener solvents, aligning with the core tenets of green chemistry.
Interdisciplinary Research
While interdisciplinary research on the specific applications of this compound is not found in the literature, the broader family of thiophene derivatives has been a fertile ground for such studies. Arylthiophene-2-carbaldehydes, for instance, have been synthesized and evaluated for a range of biological activities, including antibacterial, anti-urease, and antioxidant properties. nih.govnih.gov The thiophene scaffold is a recognized pharmacophore present in numerous FDA-approved drugs. nih.goveprajournals.com
Given the structural motifs present in this compound, future interdisciplinary research could investigate its potential biological activity. The aldehyde functional group can readily react with biological nucleophiles like amines and thiols, while the thiolane ring could influence the compound's stability, lipophilicity, and interactions with molecular targets. Such studies at the interface of organic chemistry and medicinal chemistry or agrochemistry could uncover novel applications.
Q & A
What are the established synthetic routes for 2-Methylthiolane-2-carbaldehyde, and how are the products characterized?
Basic Research Focus
Synthesis of this compound can be approached via condensation reactions involving thiolane derivatives and aldehyde precursors. For example, analogous methods for thiophene carbaldehydes involve reacting methyl hydrazinecarbodithioate with aldehydes/ketones in methanol under controlled conditions . Characterization typically employs 1H-NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and FAB-MS for molecular ion verification. Additional purity analysis via HPLC or GC-MS is recommended, especially given the steric effects of the methylthiolane moiety, which may influence reaction efficiency .
How can researchers optimize reaction conditions for synthesizing this compound to improve yield and purity?
Advanced Research Focus
Optimization should focus on:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu systems) may enhance aldehyde formation, as seen in analogous oxane carbaldehyde syntheses .
- Temperature control : Maintaining temperatures below 10°C during precursor reactions minimizes side-product formation .
- Continuous flow reactors : These systems improve mixing and heat dissipation, increasing yield consistency in scaled-up syntheses .
Validate improvements using kinetic studies (e.g., reaction monitoring via in-situ IR) and DoE (Design of Experiments) to identify critical parameters .
How should researchers address contradictory spectroscopic data during characterization of this compound derivatives?
Data Contradiction Analysis
Contradictions in NMR or MS data may arise from:
- Tautomerism : The aldehyde group may exhibit keto-enol tautomerism, altering peak positions. Use D2O exchange experiments to identify labile protons .
- Steric hindrance : The methylthiolane group could cause unexpected splitting in NMR. Compare with computed spectra (DFT) for validation .
- Impurity interference : Cross-validate with high-resolution MS and repeat syntheses under inert atmospheres to rule out oxidation artifacts .
What are the primary chemical reactions of this compound, and how do steric effects influence its reactivity?
Reactivity and Mechanism
Key reactions include:
- Oxidation : Forms the corresponding carboxylic acid using KMnO4 or CrO3, though steric hindrance from the methylthiolane ring may slow reaction rates .
- Nucleophilic addition : The aldehyde reacts with amines or hydrazines, but steric bulk may favor bulkier nucleophiles (e.g., Girard’s reagent T) .
- Cycloaddition : Diels-Alder reactivity is possible, but the thiolane ring’s electron-withdrawing effects may require Lewis acid catalysts (e.g., BF3) .
What are the key safety considerations when handling this compound in laboratory settings?
Safety and Toxicity
While specific toxicity data for this compound is limited, general precautions include:
- Ventilation : Use fume hoods during synthesis due to potential aldehyde volatility .
- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact, as advised for structurally similar aldehydes .
- Spill management : Neutralize spills with sodium bisulfite to reduce aldehyde reactivity .
Document all handling procedures rigorously, as reproductive and organ toxicity data remain unstudied .
How does this compound compare to its structural analogs (e.g., thiophene carbaldehydes) in synthetic applications?
Comparative Reactivity
The methylthiolane group introduces greater steric hindrance compared to thiophene or oxane analogs, reducing electrophilicity at the aldehyde carbon. This necessitates:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
